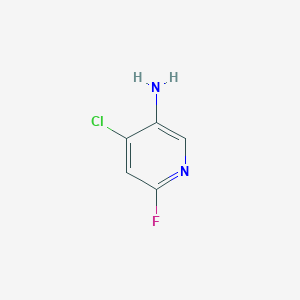![molecular formula C28H44O3 B14854932 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of nandrolone decanoate involves the use of high-performance thin-layer chromatography (HPTLC) for the determination and validation of the compound in pharmaceutical formulations . The process includes the use of organic solvents such as n-hexane and ethyl acetate in various volume compositions .
Análisis De Reacciones Químicas
Types of Reactions
Nandrolone decanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of nandrolone decanoate, which can be further analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Nandrolone decanoate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of steroid chemistry and the development of new synthetic routes for steroid compounds.
Biology: It is used to study the effects of anabolic steroids on muscle growth and development.
Medicine: It is used in the treatment of anemias, osteoporosis, and muscle-wasting syndromes.
Industry: It is used in the pharmaceutical industry for the production of various steroid-based medications.
Mecanismo De Acción
Nandrolone decanoate exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth . The compound also stimulates erythropoietin production, which increases red blood cell mass and improves oxygen delivery to tissues .
Comparación Con Compuestos Similares
Similar Compounds
Nandrolone phenylpropionate: Another ester of nandrolone with a shorter duration of action compared to nandrolone decanoate.
Testosterone decanoate: A testosterone ester with similar anabolic properties but different pharmacokinetics.
Trenbolone decanoate: A synthetic anabolic steroid with a different chemical structure but similar anabolic effects.
Uniqueness
Nandrolone decanoate is unique due to its long duration of action and mild side effect profile, making it suitable for use in women and children . It has strong anabolic effects and weak androgenic effects, which contribute to its widespread use in medical treatments .
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22?,23?,24?,25?,26?,28-/m0/s1 |
Clave InChI |
JKWKMORAXJQQSR-KFYAOXDASA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C |
SMILES canónico |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)

![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)




![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)


